An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane: Fundamental Properties and Reactivity
An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane: Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether that serves as a crucial intermediate in modern organic synthesis. Its unique structural features, combining the reactivity of an enol ether with the stability of a silyl protecting group, make it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of trimethyl((1-phenylvinyl)oxy)silane, with a focus on its application in carbon-carbon bond-forming reactions. Detailed experimental protocols for its synthesis and key transformations are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Fundamental Properties
Trimethyl((1-phenylvinyl)oxy)silane is a colorless to light orange liquid that is sensitive to moisture.[1] It is essential to handle and store this compound under anhydrous and inert conditions to maintain its integrity.[2] Below is a summary of its key physical and chemical properties.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13735-81-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆OSi | [1][2] |
| Molecular Weight | 192.33 g/mol | [2] |
| Boiling Point | 88-89 °C / 11 mmHg | [3] |
| 213.452 °C / 760 mmHg | [1] | |
| Density | 0.938 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.502 | [1][3] |
| Flash Point | 76.08 °C | [1] |
| Storage Temperature | -20°C or 2-8°C, under nitrogen | [1][2][3] |
| Solubility | Reacts with water | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of trimethyl((1-phenylvinyl)oxy)silane. Key data from various spectroscopic techniques are summarized below.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.03 (m, 5H, Ar-H), 5.87 (d, J=12 Hz, 1H, =CH₂), 6.80 (d, J=12 Hz, 1H, =CH₂), 0.07 (s, 9H, -Si(CH₃)₃) | [4] |
| ¹³C NMR | Key peaks: C-O (vinylic), Aromatic C (quaternary), Aromatic CH, =CH₂ (vinylic), -Si(CH₃)₃ | [2] |
| Infrared (IR) | Characteristic bands for C=C stretch (vinyl), Si-O-C stretch (silyl ether), C-H stretches (aromatic and vinylic), and Si-CH₃ vibrations. | [2] |
| Mass Spectrometry (MS) | Exact Mass: 192.097041664 | [1] |
Synthesis of Trimethyl((1-phenylvinyl)oxy)silane
The most common method for the preparation of trimethyl((1-phenylvinyl)oxy)silane involves the silylation of an enolate generated from a ketone precursor. The reaction is typically performed under kinetic control at low temperatures to favor the formation of the less substituted silyl enol ether.[2]
Synthesis from Acetophenone (B1666503) (Kinetic Control)
This method involves the deprotonation of acetophenone with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature, followed by trapping of the resulting enolate with trimethylsilyl (B98337) chloride (TMSCl).
Experimental Protocol: Synthesis from Phenylacetaldehyde
This protocol details a literature procedure for the synthesis of α-trimethylsiloxystyrene, an isomer of the target compound, which illustrates the general principles of silyl enol ether formation.[4]
Materials:
-
Phenylacetaldehyde (30.0 g, 0.25 mol)
-
Trimethylchlorosilane (32.6 g, 0.3 mol)
-
Triethylamine (60.6 g, 0.6 mol)
-
N,N-Dimethylformamide (DMF, 100 mL)
-
Pentane (200 mL)
-
5% aqueous sodium bicarbonate solution
-
1.5 N hydrochloric acid
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of phenylacetaldehyde, trimethylchlorosilane, triethylamine, and DMF is refluxed overnight.
-
The reaction mixture is cooled to room temperature and diluted with pentane.
-
The mixture is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and again with 5% aqueous sodium bicarbonate.
-
The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield the silyl enol ether.
Reactivity and Applications in Organic Synthesis
Trimethyl((1-phenylvinyl)oxy)silane is a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. The silyl enol ether functionality allows it to act as an enolate equivalent, reacting with a wide range of electrophiles, most notably in the Mukaiyama aldol (B89426) reaction.[2]
The Mukaiyama Aldol Reaction
A cornerstone of its reactivity is the Lewis acid-catalyzed addition to aldehydes and ketones, known as the Mukaiyama aldol reaction. This reaction forms a β-hydroxy ketone, a valuable structural motif in many natural products and pharmaceuticals.[2]
Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde (B42025)
This representative protocol is based on general procedures for TiCl₄-mediated Mukaiyama aldol reactions.
Materials:
-
Trimethyl((1-phenylvinyl)oxy)silane (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.0 equiv)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde in anhydrous dichloromethane in a flame-dried flask and cool the solution to -78 °C.
-
Slowly add TiCl₄ to the cooled solution and stir for 10 minutes.
-
Add a solution of trimethyl((1-phenylvinyl)oxy)silane in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the β-hydroxy ketone.
Nickel-Catalyzed Cross-Coupling Reactions
Beyond aldol chemistry, trimethyl((1-phenylvinyl)oxy)silane can participate in transition metal-catalyzed cross-coupling reactions. For instance, it can be used in nickel-catalyzed reactions to generate functionalized allylsilanes, which are valuable synthetic intermediates.
Experimental Protocol: Nickel-Catalyzed Synthesis of a Trimethyl(2-phenylallyl)silane
This protocol is adapted from a general procedure for the nickel-catalyzed synthesis of allylsilanes.
Materials:
-
Trimethyl((1-phenylvinyl)oxy)silane (1.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)
-
Lithium (trimethylsilyl)methanide (LiCH₂SiMe₃) solution (1.0 M in pentane, 1.3 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂.
-
Add anhydrous toluene, followed by trimethyl((1-phenylvinyl)oxy)silane.
-
Add the LiCH₂SiMe₃ solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
The products of reactions involving trimethyl((1-phenylvinyl)oxy)silane, particularly the β-hydroxy ketones derived from the Mukaiyama aldol reaction, are precursors to a class of bioactive compounds known as chalcones (1,3-diphenyl-2-propen-1-ones).[5][6][7] Chalcones are naturally occurring compounds found in various plants and serve as biosynthetic precursors to flavonoids.[5][8] Both chalcones and flavonoids exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][7] The synthetic versatility of trimethyl((1-phenylvinyl)oxy)silane thus provides a pathway to these important classes of molecules.
Conclusion
Trimethyl((1-phenylvinyl)oxy)silane is a powerful and versatile reagent in organic synthesis. Its well-defined properties and predictable reactivity, particularly in the Mukaiyama aldol reaction, make it an invaluable tool for the construction of complex organic molecules. The ability to form key intermediates that are precursors to bioactive compounds like chalcones and flavonoids underscores its importance in medicinal chemistry and drug development. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex molecular architectures continues to grow, the utility of trimethyl((1-phenylvinyl)oxy)silane in the synthetic chemist's toolbox is assured.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethyl((1-phenylvinyl)oxy)silane|CAS 13735-81-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
